molecular formula C21H21NO6 B2794966 Fmoc-Glu-Ome CAS No. 145038-49-9

Fmoc-Glu-Ome

Cat. No.: B2794966
CAS No.: 145038-49-9
M. Wt: 383.4 g/mol
InChI Key: GVVDKFNHFXLOQY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glu-OMe: N-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester , is an organic compound widely used in peptide synthesis. It is a derivative of glutamic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a methyl ester at the gamma carboxyl group. This compound is primarily utilized as a protecting group in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Fmoc-Glu-OMe follows similar synthetic routes but is scaled up to meet commercial demands. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVDKFNHFXLOQY-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70707195
Record name (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145038-49-9
Record name (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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